2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a thiazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Thiazole Ring Formation: The thiazole ring is prepared using a condensation reaction between a thioamide and an α-haloketone.
Piperidine Ring Synthesis: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reactions: The final compound is obtained by coupling the pyridine, thiazole, and piperidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-4-yl)methyl)acetamide
- 2-(pyridin-4-ylthio)-N-((1-(thiazol-3-yl)piperidin-3-yl)methyl)acetamide
Uniqueness
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₂₀N₄OS₂
- Molecular Weight : 348.5 g/mol
- CAS Number : 1795458-84-2
The structural features include a pyridine ring, a thiazole moiety, and a piperidine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, derivatives of thiazole and pyridine have demonstrated significant activity against various pathogens:
Pathogen | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
Escherichia coli | 0.25 - 0.30 | Bactericidal |
Candida albicans | 16.69 - 78.23 | Antifungal |
The compound's thiazole and pyridine components are believed to enhance its efficacy against these microorganisms due to their ability to disrupt cellular processes in bacteria and fungi .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.6 | Induction of apoptosis |
C6 (Brain Tumor) | 10.5 | Cell cycle arrest |
Studies have shown that these compounds can activate apoptotic pathways, leading to increased cancer cell death . The presence of the thiazole moiety is crucial for enhancing the anticancer activity by promoting apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Pyridine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
- Thiazole Moiety : Contributes to antimicrobial and anticancer properties through its ability to form chelates with metal ions in enzymes.
- Piperidine Group : Provides flexibility and may enhance binding affinity to target proteins.
Case Studies
In one notable study, a series of thiazole-pyridine derivatives were synthesized and evaluated for their biological activities. The most active compound showed an MIC value of 0.25 μg/mL against Staphylococcus aureus, indicating strong bactericidal activity . Another study reported that compounds with similar structures exhibited significant cytotoxicity against A549 cells, with IC₅₀ values below 20 μM, suggesting their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-15(12-23-14-3-5-17-6-4-14)19-10-13-2-1-8-20(11-13)16-18-7-9-22-16/h3-7,9,13H,1-2,8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFEEDQTMSIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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